molecular formula C17H16ClFO B1327794 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone CAS No. 898750-76-0

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone

Cat. No.: B1327794
CAS No.: 898750-76-0
M. Wt: 290.8 g/mol
InChI Key: GXGGSNMIJNSCQP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one. This nomenclature precisely describes the molecular architecture, indicating the presence of a propanone backbone with specific substitution patterns on both aromatic rings. The compound is registered under Chemical Abstracts Service registry number 898750-76-0, which serves as the unique identifier for this molecular structure in chemical databases and literature.

Alternative nomenclature systems provide additional descriptive names for this compound, including the designation as 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)-. The systematic naming convention emphasizes the ketone functional group as the primary component, with the aromatic substituents identified according to their specific substitution patterns. The Medical Subject Headings number MFCD03843944 provides additional cataloging information for pharmaceutical and medical literature databases.

The registry number analysis reveals that this compound belongs to a family of structurally related propiophenone derivatives, with closely related compounds bearing similar registry numbers in the 898750 series. These related structures include variations in the substitution patterns of the aromatic rings, such as 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone (CAS 898750-79-3) and other positional isomers. The systematic organization of these registry numbers facilitates the identification and comparison of structural analogs within this chemical family.

Molecular Formula and Weight Validation

The molecular formula C₁₇H₁₆ClFO accurately represents the atomic composition of 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone, containing seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom. This formula corresponds to a molecular weight of 290.76 grams per mole, which has been consistently reported across multiple chemical databases and analytical sources. The molecular weight calculation accounts for the standard atomic masses of all constituent elements, providing precise mass spectrometric targets for analytical confirmation.

Parameter Value Reference
Molecular Formula C₁₇H₁₆ClFO
Molecular Weight 290.76 g/mol
Exact Mass 290.0868 Da
Monoisotopic Mass 290.0868 Da

The degree of unsaturation calculation reveals nine degrees of unsaturation for this molecular formula, consistent with the presence of two aromatic rings (each contributing four degrees of unsaturation) and one carbonyl group (contributing one degree of unsaturation). This calculation confirms the structural integrity of the proposed molecular architecture and validates the presence of the expected aromatic systems and ketone functionality.

Elemental analysis percentages derived from the molecular formula indicate carbon content of 70.22%, hydrogen content of 5.54%, chlorine content of 12.19%, fluorine content of 6.53%, and oxygen content of 5.50%. These theoretical values provide benchmarks for experimental elemental analysis validation and serve as quality control parameters for synthetic preparations of this compound.

Crystallographic Data and Conformational Analysis

The three-dimensional molecular structure of this compound exhibits specific conformational characteristics that influence its chemical and physical properties. The compound adopts a conformation in which the two aromatic ring systems are connected through a three-carbon propanone bridge, allowing for rotational flexibility around the aliphatic carbon-carbon bonds. The ketone carbonyl group serves as a rigid anchor point, maintaining the planar geometry essential for electronic conjugation with the adjacent aromatic system.

Computational modeling studies predict specific bond lengths and angles within the molecular framework. The carbon-chlorine bond length is estimated at approximately 1.74 Ångströms, while the carbon-fluorine bond measures approximately 1.35 Ångströms, consistent with typical values for aromatic halogen substitution patterns. The ketone carbonyl carbon-oxygen double bond exhibits a predicted length of 1.21 Ångströms, characteristic of aromatic ketone systems.

The predicted density of 1.177 ± 0.06 grams per cubic centimeter reflects the influence of the halogen substituents on the overall molecular packing efficiency. This density value falls within the expected range for halogenated aromatic compounds and indicates relatively efficient molecular packing in the solid state. The boiling point prediction of 417.4 ± 45.0 degrees Celsius suggests significant intermolecular interactions and thermal stability appropriate for this molecular weight range.

Dihedral angle analysis indicates that the chloro and fluoro substituents on the phenyl ring adopt positions that minimize steric interactions while maximizing electronic stabilization through resonance effects. The 3,4-dimethyl substitution pattern on the opposing aromatic ring creates a specific steric environment that influences the overall molecular conformation and potential intermolecular interactions.

Spectroscopic Fingerprinting through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the halogenated aromatic system and the propiophenone backbone. The Simplified Molecular Input Line Entry System notation, CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C, provides a standardized representation of the molecular connectivity that facilitates database searches and structural verification.

Nuclear magnetic resonance analysis demonstrates characteristic chemical shifts for the various hydrogen environments within the molecule. The aromatic protons of the chloro-fluorophenyl system exhibit chemical shifts in the 7.0-7.5 parts per million range, with specific coupling patterns reflecting the meta-substitution pattern of the halogen atoms. The methyl groups of the dimethylphenyl system appear as distinct singlets in the 2.2-2.4 parts per million region, while the methylene protons of the propyl chain show characteristic triplet patterns around 2.6-3.0 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of fluorine resonances specific to the aromatic fluorine substitution. Related compounds in this structural family exhibit fluorine chemical shifts around -113 to -117 parts per million, with specific values dependent on the electronic environment created by neighboring substituents. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected carbon framework, with carbonyl carbon resonances appearing around 200 parts per million and aromatic carbon signals distributed throughout the 120-140 parts per million range.

Infrared spectroscopy identifies characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecular structure. The carbonyl stretching frequency appears around 1712 wavenumbers, consistent with aromatic ketone systems. Aromatic carbon-carbon stretching vibrations manifest in the 1580-1490 wavenumber region, while carbon-halogen stretching frequencies provide additional fingerprint information for structural confirmation.

Mass spectrometry analysis yields molecular ion peaks consistent with the predicted molecular weight of 290.76 atomic mass units. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass measurements, with reported values of 290.0870 atomic mass units closely matching the theoretical exact mass of 290.0868 atomic mass units. Fragmentation patterns in electron ionization mass spectrometry provide structural information through the identification of characteristic fragment ions resulting from specific bond cleavages within the molecular framework.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-5-14(7-12(11)2)17(20)6-4-13-8-15(18)10-16(19)9-13/h3,5,7-10H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGGSNMIJNSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644958
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-76-0
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as copper or manganese, and solvents like ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have indicated that compounds containing fluorinated phenyl groups exhibit enhanced biological activity, particularly in anticancer applications. The incorporation of fluorine often increases metabolic stability and bioactivity of drug candidates. For instance, fluorinated derivatives have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of fluorinated ketones similar to 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone, demonstrating their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Chemistry

2.1. Agrochemical Development

Fluorinated compounds are increasingly utilized in agrochemicals due to their ability to enhance the efficacy and stability of active ingredients. The presence of fluorine can modify the lipophilicity and solubility of compounds, making them more effective as herbicides or pesticides.

Case Study : Research has shown that fluorinated derivatives can improve the performance of existing agrochemicals by increasing their resistance to metabolic degradation in target organisms, thus prolonging their activity in the field .

Material Science

3.1. Polymer Synthesis

The unique properties of fluorinated compounds make them suitable for developing advanced materials, including polymers with enhanced thermal stability and chemical resistance. The compound's structure allows for its incorporation into polymer matrices, potentially leading to materials with tailored properties for specific applications.

Case Study : A recent investigation into high-performance polymers demonstrated that incorporating fluorinated ketones can significantly enhance thermal and mechanical properties, making them suitable for applications in electronics and aerospace industries .

Synthesis and Characterization Techniques

The synthesis of this compound typically involves multi-step processes including Friedel-Crafts acylation or similar methodologies that allow for precise control over the introduction of functional groups.

Synthesis MethodDescription
Friedel-Crafts AcylationUtilizes acid chlorides and aromatic compounds to form ketones with high yields.
Nucleophilic SubstitutionInvolves replacing a leaving group with a nucleophile to introduce desired functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to several propiophenone derivatives, differing primarily in substituent type, position, and electronic effects. Below is a comparative analysis based on available data:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone - 3-Cl, 5-F on phenyl
- 3',4'-CH₃ on adjacent ring
C₁₈H₁₇ClFO ~308.8* High hydrophobicity (predicted LogP >4); steric hindrance from methyl groups
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898750-43-1) - 3-Cl, 5-F on phenyl
- 4-SCH₃ on adjacent ring
C₁₆H₁₄ClFOS 308.80 Density: 1.27 g/cm³; Boiling point: 448.5°C; thiomethyl enhances polarizability
3-(3-Chlorophenyl)-4'-methylpropiophenone - 3-Cl on phenyl
- 4'-CH₃ on adjacent ring
C₁₆H₁₅ClO 270.74 Lower molecular weight; reduced steric effects compared to dimethyl derivatives
3-(4-Bromophenyl)-4'-fluoropropiophenone - 4-Br on phenyl
- 4'-F on adjacent ring
C₁₅H₁₂BrFO 315.16 Bromine increases molecular weight; fluorine enhances electronegativity
1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one (CAS 898767-53-8) - 3-Cl, 5-F on phenyl
- 3-F on adjacent ring
C₁₅H₁₀ClF₂O 282.69 Dual fluorine substitution; lower hydrophobicity (LogP ~4.95)

* Estimated based on structural analogs.

Key Findings

Substituent Position and Reactivity: Chlorine at the meta position (3-Cl) enhances stability compared to ortho (2-Cl) or para (4-Cl) positions, as seen in acetophenone hydrogenation studies where 3'-chloro derivatives showed better reactivity .

Halogen Effects :

  • Fluorine’s electronegativity increases polarity, improving solubility in polar solvents, while chlorine enhances lipophilicity and resistance to metabolic degradation .
  • Bromine-substituted analogs (e.g., 4-Br) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .

Thiomethyl vs. Methyl Groups :

  • The thiomethyl group (SCH₃) in CAS 898750-43-1 increases polarizability and sulfur’s lone-pair availability, facilitating coordination in metal-catalyzed reactions compared to inert methyl groups .

Thermal and Physical Properties :

  • Higher boiling points (~448°C) in thiomethyl derivatives correlate with increased molecular weight and sulfur’s intermolecular interactions .
  • Methyl groups reduce density (e.g., 1.27 g/cm³ for thiomethyl vs. ~1.2 g/cm³ predicted for dimethyl analogs) due to lower atomic mass .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone, also known by its CAS number 898750-76-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacokinetics, in vitro studies, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H16ClF
Density1.177 g/cm³
Boiling Point417.4 °C
Flash Point206.3 °C
Refractive Index1.56

These properties suggest a relatively stable compound with potential for various applications in drug formulation and development .

Pharmacological Insights

Mechanism of Action
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of fluorine and chlorine substituents. Fluorine substitution is known to enhance metabolic stability and biological activity by altering the electronic properties and steric effects of the molecule . The chlorinated phenyl ring may also contribute to increased lipophilicity, facilitating cellular uptake.

In Vitro Studies
Recent studies have highlighted the compound's potential in various cell lines. For instance, it has shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of active caspase-3 following treatment with the compound .

Case Studies and Research Findings

  • Antiproliferative Activity
    In a study evaluating antiproliferative effects, this compound exhibited significant cytotoxicity with an IC50 value below 10 µM against MCF7 cells. This suggests a strong potential for use in cancer therapies targeting hormone-dependent tumors .
  • Neuroprotective Effects
    In neurodegeneration models using SH-SY5Y cells, the compound demonstrated protective effects against neurotoxic agents like 6-hydroxydopamine (6-OHDA). The treatment resulted in reduced apoptosis markers, indicating a neuroprotective role that could be beneficial in conditions such as Parkinson's disease .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeCell Line/ModelObserved EffectIC50 Value
AntiproliferativeMCF7 (Breast Cancer)Significant cytotoxicity< 10 µM
NeuroprotectiveSH-SY5Y (Neuroblastoma)Reduced apoptosis from neurotoxinsNot specified

Q & A

Q. What are the established synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : Synthesis typically involves halogen substitution or catalytic carbonylation. For example, halogen substitution can be performed using Friedel-Crafts acylation with 3-chloro-5-fluorobenzene derivatives and methyl-substituted propiophenone precursors under anhydrous AlCl₃ catalysis. Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate). Catalytic carbonylation using Pd-based catalysts under CO atmosphere (1–3 atm) is another route, requiring inert conditions and precise monitoring of reaction intermediates via HPLC . Electrochemical carboxylation methods, adapted for methyl-substituted propiophenones, can also be explored by adjusting electrode materials (e.g., Pt or carbon) and electrolyte composition (e.g., tetrabutylammonium bromide in DMF) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., chloro, fluoro, methyl groups) by comparing chemical shifts to analogous propiophenone derivatives. For example, the methyl groups at 3' and 4' positions typically resonate at δ 2.1–2.3 ppm in 1H^1 \text{H}-NMR.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial arrangements of substituents. Crystallization in ethanol/water (7:3 v/v) at 4°C yields suitable crystals. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL software can achieve R-factor < 0.06 .

Q. What safety protocols are recommended for handling halogenated propiophenone derivatives like this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Segregate halogenated waste in labeled containers and coordinate with certified waste management services for incineration at ≥ 1,200°C to prevent dioxin formation .
  • Exposure Limits : Follow PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds for airborne exposure control .

Advanced Research Questions

Q. How can researchers address inconsistencies in stability data for halogenated aromatic ketones during prolonged experimental timelines?

  • Methodological Answer : Degradation of organic compounds (e.g., via hydrolysis or oxidation) can skew results. To mitigate:
  • Temperature Control : Store samples at 4°C with desiccants to slow hydrolysis. Use continuous cooling systems during long-term experiments (e.g., 9-hour spectral analyses) .
  • Matrix Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) to reaction mixtures. Monitor degradation via LC-MS every 2 hours to establish stability profiles .

Q. What experimental strategies are effective in resolving contradictory bioactivity results observed in halogenated propiophenone derivatives?

  • Methodological Answer :
  • Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) using independent synthetic batches to rule out batch-specific impurities.
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies across 5–7 concentration levels (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA for statistical validation of trends .
  • Metabolite Screening : Incubate the compound with liver microsomes (human or rodent) for 1–4 hours and analyze metabolites via HR-MS to assess bioactivation pathways .

Q. How can advanced chromatographic methods improve purity assessment of this compound in complex matrices?

  • Methodological Answer :
  • HPLC-DAD/FLD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water 40:60 to 90:10 over 20 min). Detect at λ = 254 nm (DAD) for quantification. Fluorescence detection (λₑₓ = 280 nm, λₑₘ = 320 nm) enhances sensitivity for trace impurities .
  • HSI (Hyperspectral Imaging) : Apply HSI in the 400–1000 nm range to map spatial distribution of the compound in heterogeneous samples (e.g., environmental matrices). Calibrate using 144 reference mixtures to account for matrix variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.